molecular formula C14H10FNO3 B403020 2-[(3-Fluorobenzoyl)amino]benzoic acid

2-[(3-Fluorobenzoyl)amino]benzoic acid

Cat. No.: B403020
M. Wt: 259.23g/mol
InChI Key: HVKDIZZGURJEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorobenzoyl)amino]benzoic acid is a fluorinated anthranilic acid derivative characterized by a benzamide moiety substituted with a fluorine atom at the meta position of the benzoyl group. Structurally, it consists of a benzoic acid backbone linked via an amide bond to a 3-fluorobenzoyl group.

Properties

Molecular Formula

C14H10FNO3

Molecular Weight

259.23g/mol

IUPAC Name

2-[(3-fluorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H10FNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

HVKDIZZGURJEFU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Bromine substitution (292.13 Da) increases molecular weight and lipophilicity compared to fluorine (275.19 Da), which may influence membrane permeability .
  • Receptor Binding : Docking studies show that 2-(4-methoxybenzoyl)benzoic acid has a lower ΔGbinding (−8.2 kcal/mol) than 2-benzoylbenzoic acid (−7.1 kcal/mol), suggesting methoxy substitution enhances affinity for targets like T1R3 receptors .

Antitumor Potential

  • 3-Nitro Analog : Nitro-substituted derivatives are often associated with enhanced radical scavenging and antimicrobial activity but may exhibit higher toxicity .
  • Arylsulfonamide Derivatives: Compounds like 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid show weak cytotoxicity (IC₅₀ > 50 μM), highlighting the importance of substituent choice for activity .

Antimicrobial and Antioxidant Effects

  • Anthranilic acid hybrids with electron-withdrawing groups (e.g., nitro, fluoro) demonstrate improved radical scavenging and Gram-positive antibacterial activity compared to unsubstituted derivatives .

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